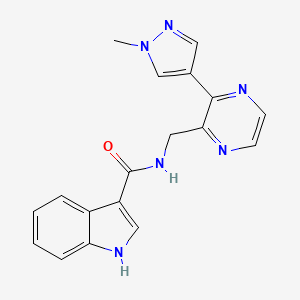

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c1-24-11-12(8-23-24)17-16(19-6-7-20-17)10-22-18(25)14-9-21-15-5-3-2-4-13(14)15/h2-9,11,21H,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTUJXDIBSCRDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with an indole derivative. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For instance, it could inhibit kinase activity, leading to the suppression of signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound’s closest analog, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide (CAS: 2034614-00-9), replaces the indole core with a benzo[b]thiophene ring.

Table 1: Structural Comparison of Key Analogs

Pharmacological Implications

- Synthetic Cannabinoid Analogs (e.g., SDB-001, AM-6527): The target compound shares the indole-3-carboxamide scaffold with synthetic cannabinoids like SDB-001 but replaces the adamantyl or fluoropentyl groups with a pyrazine-pyrazole system. This modification may alter receptor binding kinetics at CB1/CB2 receptors due to steric and electronic differences .

- Heterocyclic Diversity : The pyrazine-pyrazole substituent in the target compound introduces a planar, electron-deficient heterocyclic system compared to the adamantyl (bulky, lipophilic) or quinazoline (flat, aromatic) groups in analogs. This could influence target selectivity, particularly in kinase or protease inhibition .

Research Findings and Inferences

While specific pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

Receptor Binding : The pyrazine-pyrazole system may engage in π-π stacking or hydrogen bonding with receptor residues, distinct from the hydrophobic interactions mediated by adamantyl or fluoropentyl groups .

Metabolic Stability : The absence of labile fluorinated alkyl chains (cf. AM-6527) could reduce susceptibility to oxidative metabolism, extending half-life .

Synthetic Accessibility : The methylpyrazole-pyrazine linker may simplify synthesis compared to adamantyl or quinazoline-based analogs, as seen in related coupling reactions .

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including an indole moiety and a pyrazole group, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its molecular weight is approximately 395.44 g/mol. The compound's structure allows for interactions with various biological targets, potentially modulating enzyme activities or receptor functions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar pyrazole structures have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 (breast cancer) | 0.01 | |

| Compound B | NCI-H460 (lung cancer) | 0.03 | |

| This compound | TBD | TBD | Ongoing studies |

The specific IC50 values for this compound are still under investigation, but preliminary data suggest it may exhibit significant growth inhibitory effects on various cancer cell lines.

The mechanism of action for this compound appears to involve the modulation of key signaling pathways associated with cancer progression. Pyrazole derivatives have been reported to inhibit kinases such as CDK2, which plays a crucial role in cell cycle regulation. Inhibition of such kinases can lead to reduced proliferation of cancer cells and increased apoptosis.

Antioxidant and Anti-inflammatory Activity

In addition to its anticancer properties, this compound may exhibit antioxidant and anti-inflammatory activities. Pyrazole compounds have been documented to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

Case Studies and Research Findings

Research has focused on synthesizing and evaluating the biological activity of various pyrazole derivatives, including those related to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-y)methyl)-1H-indole-3-carboxamide. For instance:

- Study by Xia et al. : This research evaluated a series of pyrazole derivatives for their anticancer activity, reporting significant apoptosis induction in treated cells.

- Fan et al. : Investigated the cytotoxicity of pyrazole derivatives against A549 cell lines, noting that certain compounds induced autophagy without triggering apoptosis.

- Mohareb and Kumar et al. : Developed novel pyrazole derivatives that displayed potent inhibition against multiple cancer cell lines with IC50 values significantly lower than standard chemotherapeutics.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of N-((3-(1-methyl-1H-pyrazol-4-y)pyrazin -2-y)methyl)-1H-indole -3-carboxamide. This includes:

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against specific targets.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.

- Combination Therapies : Exploring the potential for synergistic effects when combined with existing cancer treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.